2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid
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Overview
Description
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid is an organic compound with a complex structure that includes a methylsulfamoyl group, a nitrophenyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid typically involves multiple steps. One common method starts with the nitration of 4-methylsulfonylaniline to introduce the nitro group. This is followed by the reaction with chloroacetic acid to form the aminoacetic acid moiety. The reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to a variety of sulfonamide derivatives.
Scientific Research Applications
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Benzenesulfonamide derivatives: These compounds also contain the sulfonamide group and have applications in medicinal chemistry.
Uniqueness
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid, with CAS number 848369-59-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a nitrophenyl group and a methylsulfamoyl moiety, suggesting possible interactions with biological systems that could lead to therapeutic applications.
- Molecular Formula : C₉H₁₁N₃O₆S
- Molecular Weight : 289.27 g/mol
- Structure :
- The compound contains a nitro group, which is often associated with biological activity due to its electron-withdrawing properties.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups can inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like hypertension and glaucoma.
- Antimicrobial Activity : The presence of the nitrophenyl group suggests potential antimicrobial properties, as similar compounds have shown effectiveness against various bacterial strains.
Anticancer Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit anticancer properties. For instance, a patent describes the use of similar compounds in treating cancers by targeting specific pathways involved in tumor growth and metastasis .
Antimicrobial Effects
Research has shown that compounds with nitro groups can possess significant antimicrobial activity. A study highlighted that certain nitro-substituted phenyl compounds demonstrated effectiveness against resistant strains of bacteria .
Immunomodulatory Effects
The compound may also influence immune responses. Evidence suggests that similar compounds can modulate T-cell activity, potentially enhancing immune response or providing immunosuppressive effects in autoimmune conditions .
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial investigated the efficacy of a related sulfonamide compound in patients with advanced cancer. Results indicated a marked reduction in tumor size in 60% of participants, suggesting that this compound could have similar effects if further studied.
- Antimicrobial Resistance :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[4-(methylsulfamoyl)-2-nitroanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c1-10-19(17,18)6-2-3-7(11-5-9(13)14)8(4-6)12(15)16/h2-4,10-11H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDHHWKMNZWWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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